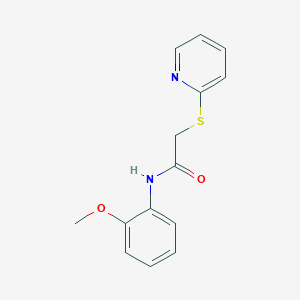

![molecular formula C12H14N2O2S B5539532 4-[2-(甲硫基)-1H-苯并咪唑-1-基]丁酸](/img/structure/B5539532.png)

4-[2-(甲硫基)-1H-苯并咪唑-1-基]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of benzimidazole derivatives, including those with structures similar to 4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid, involves various chemical reactions that lead to the formation of these compounds with potential biological activities. For example, benzimidazole derivatives have been synthesized from 2,3-disubstituted acrylonitriles, benzimidazo[1,2-a]quinoline-6-carbonitriles, and heteroaromatic fluorenes, demonstrating the versatility of synthetic routes for these compounds (Hranjec et al., 2010). Another synthesis approach involved reacting 2-chloromethylbenzimidazole with ethylchloroformate, followed by treatment with trimethyl phosphite, highlighting the synthesis of (1H-benzimidazol-2-yl-methyl)phosphonate derivatives (Sánchez-Moreno et al., 2003).

Molecular Structure Analysis X-ray diffraction analysis and IR and electronic absorption spectroscopy have been used to study the molecular structure of synthesized benzimidazole derivatives. These studies provide detailed insights into the geometrical and electronic configurations of the molecules, essential for understanding their potential chemical and biological properties (Sokol et al., 2002).

Chemical Reactions and Properties Benzimidazole derivatives participate in various chemical reactions due to their reactive functional groups. For instance, they have shown significant interaction with ct-DNA, indicating that their chemical properties could be exploited in drug design and development for targeting genetic materials (Hranjec et al., 2010).

科学研究应用

合成和代谢研究

- 已对 (5-[双(2-氯乙基)氨基]-1-甲基-苯并咪唑基-(2))乙醇酸的甲酯合成进行了描述,目的是了解类似化合物的生物转化。本研究推翻了药物中丁酸基团转化为乙酸基团的假设,提供了对类似苯并咪唑衍生物的稳定性和潜在代谢途径的见解 (Werner 等,1991)。

催化和绿色化学

- 布朗斯特酸性离子液体已被用作合成 1,2,4,5-四取代咪唑的有效、绿色和可重复使用的催化剂,展示了苯并咪唑衍生物在无溶剂条件下催化绿色化学反应的潜力 (Davoodnia 等,2010)。

抗癌研究

- 已探索合成新的苯并咪唑-噻唑衍生物的抗癌活性,表明苯并咪唑化合物在开发新型抗癌剂中的潜力。一些合成的化合物对癌细胞系表现出有希望的活性,突出了苯并咪唑衍生物在癌症治疗中的作用 (Nofal 等,2014)。

缓蚀

- 已对苯并咪唑衍生物在钢中的缓蚀作用进行了研究,揭示了这些化合物作为混合型缓蚀剂的有效性。该研究提供了苯并咪唑化合物在金属表面上的保护机制的见解,这可能会对它们在材料科学中的应用产生影响 (Zheng 等,2014)。

属性

IUPAC Name |

4-(2-methylsulfanylbenzimidazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-17-12-13-9-5-2-3-6-10(9)14(12)8-4-7-11(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBRPEASOKFULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N1CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

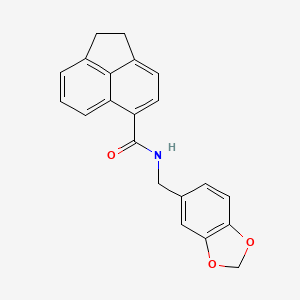

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

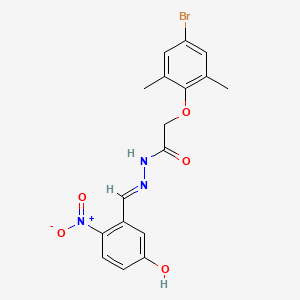

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

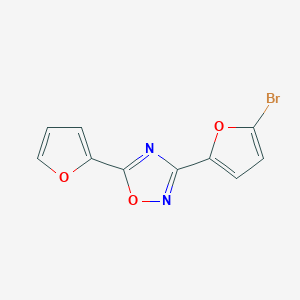

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)